1,4-Bis(trimethylstannyl)butane
Description
Properties
CAS No. |
54912-79-7 |
|---|---|
Molecular Formula |
C10H26Sn2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
trimethyl(4-trimethylstannylbutyl)stannane |
InChI |
InChI=1S/C4H8.6CH3.2Sn/c1-3-4-2;;;;;;;;/h1-4H2;6*1H3;; |
InChI Key |
RJGYFXFVJFXDHN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCC[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
1,4-Bis(tributylstannyl)benzene
- Molecular Formula : C₃₀H₅₈Sn₂
- Molecular Weight : 656.22 g/mol
- Key Differences :
- Substituents : Tributylstannyl (-Sn(C₄H₉)₃) groups increase steric bulk and molecular weight compared to trimethylstannyl.
- Backbone : Rigid benzene ring vs. flexible butane chain.
- Applications : Used in material synthesis (e.g., conductive polymers) due to aromatic conjugation .
- Reactivity : Bulkier tributyl groups slow reaction kinetics in cross-coupling but improve thermal stability .
1,4-Bis(trimethylsilyl)butadiyne
1,4-Bis(diphenylphosphino)butane
- Molecular Formula : C₂₈H₂₈P₂
- Molecular Weight : 426.47 g/mol
- Key Differences: Substituents: Diphenylphosphino (-P(C₆H₅)₂) groups enable coordination chemistry (e.g., catalysis). Backbone: Same butane chain but tailored for ligand-metal interactions. Applications: Widely used as a bidentate ligand in transition-metal catalysis (e.g., hydrogenation) .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Backbone | Key Applications |
|---|---|---|---|---|---|
| 1,4-Bis(trimethylstannyl)butane | C₁₀H₂₄Sn₂ | 383.73 | Trimethylstannyl | Butane | Organic synthesis, catalysis |
| 1,4-Bis(tributylstannyl)benzene | C₃₀H₅₈Sn₂ | 656.22 | Tributylstannyl | Benzene | Conductive polymers |
| 1,4-Bis(trimethylsilyl)butadiyne | C₁₀H₁₈Si₂ | 194.42 | Trimethylsilyl | Butadiyne | Optoelectronics |
| 1,4-Bis(diphenylphosphino)butane | C₂₈H₂₈P₂ | 426.47 | Diphenylphosphino | Butane | Catalysis, ligand chemistry |
Property and Reactivity Analysis
- Reactivity :
- Trimethylstannyl groups in 1,4-bis(trimethylstannyl)butane facilitate faster transmetallation in Stille coupling compared to tributylstannyl derivatives, which are hindered by steric bulk .
- Silicon analogues (e.g., 1,4-bis(trimethylsilyl)butadiyne) exhibit lower toxicity but lack the metallic character required for catalytic applications .
- Thermal Stability :
- Solubility: Flexible butane backbones enhance solubility in nonpolar solvents compared to rigid aromatic systems .
Q & A
Q. What are the key synthetic strategies for preparing 1,4-Bis(trimethylstannyl)butane, and how do reaction conditions influence yield?
The synthesis of 1,4-Bis(trimethylstannyl)butane typically involves transmetallation or coupling reactions. A literature-derived protocol adapts methods used for analogous stannylated compounds, such as reacting 1,4-dibromobutane with trimethyltin lithium under inert conditions. Temperature control (−78°C to room temperature) and solvent choice (e.g., THF or ether) are critical for minimizing side reactions like premature stannane decomposition . Purification via vacuum distillation or chromatography is required to isolate the product. Yield optimization often hinges on stoichiometric ratios and the exclusion of moisture.
Q. How can researchers characterize the structural integrity of 1,4-Bis(trimethylstannyl)butane, and what analytical techniques are most reliable?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. For example, NMR can identify the trimethylstannyl groups (δ ≈ 0–10 ppm), while NMR resolves the butane backbone protons (δ 1.2–1.8 ppm for methylene groups). X-ray crystallography, if single crystals are obtainable, provides definitive structural proof, as demonstrated in analogous stannylated compounds . Mass spectrometry (EI or ESI) verifies molecular weight, with fragmentation patterns confirming the Sn–C bonds.
Q. What precautions are necessary when handling 1,4-Bis(trimethylstannyl)butane due to its potential toxicity?
Organotin compounds are toxic and require rigorous safety protocols. Work should be conducted in a fume hood with nitrile gloves and lab coats. Avoid skin contact and inhalation; secondary containment is advised for spills. Waste disposal must comply with institutional guidelines for organometallic residues. Toxicity data for similar compounds suggest neurotoxic and immunotoxic effects, necessitating strict exposure controls .
Advanced Research Questions
Q. How does 1,4-Bis(trimethylstannyl)butane participate in Stille coupling reactions, and what factors influence its reactivity?
The compound acts as a bis-nucleophile in Stille couplings, transferring trimethylstannyl groups to palladium-activated electrophiles (e.g., aryl halides). Reactivity depends on the electronic nature of the electrophile, solvent polarity (DMF or toluene), and the presence of additives like LiCl. Steric hindrance from the butane backbone may reduce coupling efficiency compared to shorter-chain analogs. Mechanistic studies using NMR to track palladium intermediates can clarify reaction pathways .
Q. What strategies resolve contradictions in reported catalytic activity of 1,4-Bis(trimethylstannyl)butane across different studies?
Discrepancies in catalytic performance often arise from impurities in the stannane reagent or variations in Pd catalyst loading. Systematic reproducibility studies should include:
Q. How does the stability of 1,4-Bis(trimethylstannyl)butane under varying storage conditions impact its utility in multistep syntheses?
Degradation pathways include oxidation of Sn–C bonds or hydrolysis. Stability studies under argon vs. air reveal faster decomposition in humid environments. Long-term storage at −20°C in amber vials with molecular sieves is recommended. Periodic NMR checks detect degradation products like hexamethylditin .
Q. What role does 1,4-Bis(trimethylstannyl)butane play in the synthesis of conjugated polymers, and how does its structure affect polymer properties?
As a monomer in polymerizations, it enables incorporation of tin into backbone or side chains, influencing optoelectronic properties. For example, alternating copolymers with electron-deficient units exhibit tunable bandgaps. Gel permeation chromatography (GPC) and UV-vis spectroscopy correlate molecular weight with Sn content and optical absorption .
Q. Can 1,4-Bis(trimethylstannyl)butane form coordination complexes with transition metals, and what applications arise from such interactions?
The compound can act as a bridging ligand, forming dinuclear complexes with metals like Pd or Cu. X-ray studies of analogous Sn-containing complexes show distorted tetrahedral geometries at Sn centers. These complexes are explored in catalysis (e.g., C–H activation) or as precursors to metal-organic frameworks (MOFs) .
Q. How do isotopic labeling studies (e.g., 13C^{13}\text{C}13C- or 119Sn^{119}\text{Sn}119Sn-labeled analogs) enhance mechanistic understanding of reactions involving 1,4-Bis(trimethylstannyl)butane?
Isotopic labels enable tracking of Sn migration during coupling reactions. For instance, EXSY NMR can quantify Sn–Pd transmetallation rates, while labeling elucidates whether the butane backbone participates in side reactions. Such data refine kinetic models and improve catalyst design .
Q. What computational methods are most effective for predicting the reactivity of 1,4-Bis(trimethylstannyl)butane in novel reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/def2-SVP) model transition states in Stille couplings, highlighting steric effects from the butane chain. Molecular dynamics simulations predict solvation effects, while QTAIM analysis evaluates bond critical points in Sn–C interactions .
Tables
Table 1: Key Analytical Data for 1,4-Bis(trimethylstannyl)butane
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | MS | 435.2 g/mol | |
| NMR | CDCl | δ 8.2 ppm (singlet) | |
| Melting Point | DSC | −30°C to −25°C (amorphous solid) | |
| Stability (under argon) | NMR | >6 months at −20°C |
Table 2: Comparison of Stannylated Reagents in Cross-Coupling Reactions
| Reagent | Pd Catalyst | Yield (%) | Side Products | Reference |
|---|---|---|---|---|
| 1,4-Bis(trimethylstannyl)butane | Pd(PPh) | 72 | Hexamethylditin (5%) | |
| MeSn–SnMe | Pd(dba) | 65 | Oligomers (10%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
